molecular formula C11H15ClFN B7860505 N-(5-Chloro-2-fluorobenzyl)-2-methylpropan-1-amine

N-(5-Chloro-2-fluorobenzyl)-2-methylpropan-1-amine

Cat. No.: B7860505
M. Wt: 215.69 g/mol
InChI Key: UICKZWOODVVZEZ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-fluorobenzyl)-2-methylpropan-1-amine is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a 2-methylpropan-1-amine moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-fluorobenzyl)-2-methylpropan-1-amine typically involves the following steps:

  • Bromination: Reacting 2-chloro-5-fluorotoluene with N-bromosuccinimide to form 2-chloro-5-fluorobenzyl bromide.

  • Amination: The bromide derivative is then subjected to amination with 2-methylpropan-1-amine under suitable conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(5-Chloro-2-fluorobenzyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding amides or esters.

  • Reduction: Reduction of the amine group to form secondary or tertiary amines.

  • Substitution: Replacement of the benzyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation: Amides, esters, and carboxylic acids.

  • Reduction: Secondary and tertiary amines.

  • Substitution: Derivatives with different functional groups attached to the benzyl ring.

Scientific Research Applications

N-(5-Chloro-2-fluorobenzyl)-2-methylpropan-1-amine has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(5-Chloro-2-fluorobenzyl)-2-methylpropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(2-Chlorobenzyl)-2-methylpropan-1-amine

  • N-(2-Fluorobenzyl)-2-methylpropan-1-amine

  • N-(5-Chloro-2-fluorobenzyl)-1-methylpropan-2-amine

Uniqueness: N-(5-Chloro-2-fluorobenzyl)-2-methylpropan-1-amine is unique due to the presence of both chlorine and fluorine atoms on the benzyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-[(5-chloro-2-fluorophenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN/c1-8(2)6-14-7-9-5-10(12)3-4-11(9)13/h3-5,8,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICKZWOODVVZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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